![molecular formula C18H19NO5 B2386180 2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005262-33-8](/img/structure/B2386180.png)
2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an epoxy group, and a carboxylic acid group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the epoxy group could introduce strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. The epoxy group could potentially undergo reactions with nucleophiles, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis Techniques and Applications
Synthetic Chemistry and Hydroxamic Acids : Research on cyclic hydroxamic acids and lactams with similar structures involves the synthesis of compounds with potential applications in agricultural and pharmaceutical contexts. These compounds are of interest due to their natural occurrence in Gramineae and potential biological activities (Hartenstein & Sicker, 1993).
Antimicrobial and Antioxidant Studies : Compounds related to the specified molecule have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds have shown excellent antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Raghavendra et al., 2016).
Molecular Design for Selective Extraction : Research on acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, designed for selective Pb(II) extraction, showcases the potential of molecular design in addressing environmental and analytical chemistry challenges. This work demonstrates how structural variations can influence metal ion selectivity, crucial for developing effective extraction and remediation technologies (Hayashita et al., 1999).
Crystallography and Molecular Structure Studies : The crystal and molecular structures of related compounds have been analyzed to understand their structural characteristics better and potential applications in synthetic chemistry and material science. Such studies provide insights into the molecular architecture and its implications for chemical reactivity and physical properties (Kaur et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(4-methoxyphenyl)ethyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-10(11-3-5-12(23-2)6-4-11)19-9-18-8-7-13(24-18)14(17(21)22)15(18)16(19)20/h3-8,10,13-15H,9H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKWHZMALYIKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
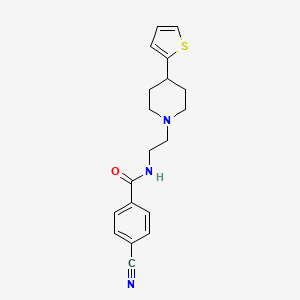



![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2386107.png)
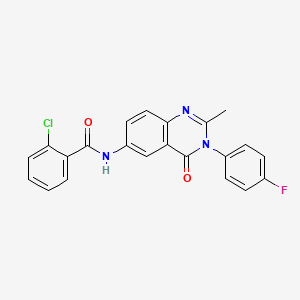

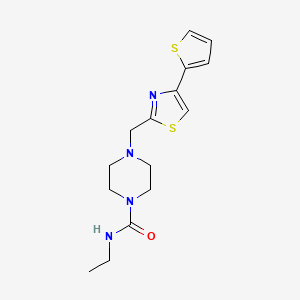
![5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one](/img/structure/B2386114.png)
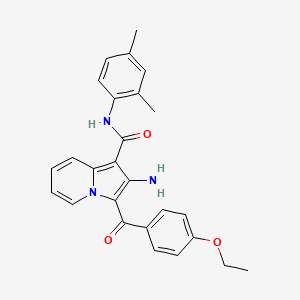
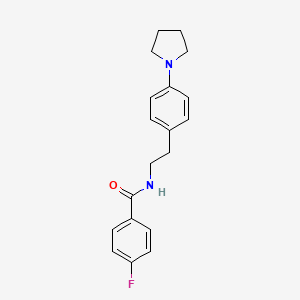

![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2386119.png)
